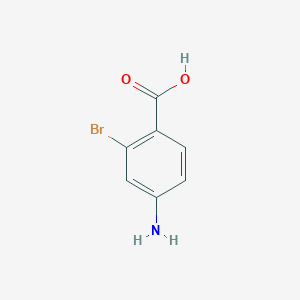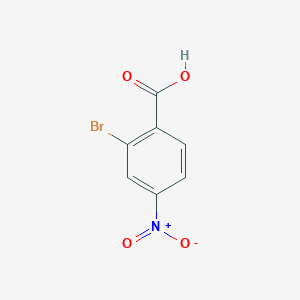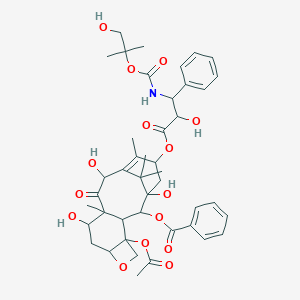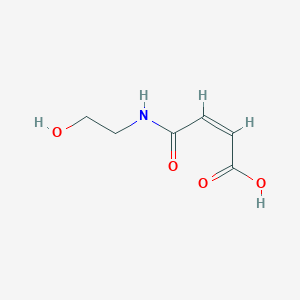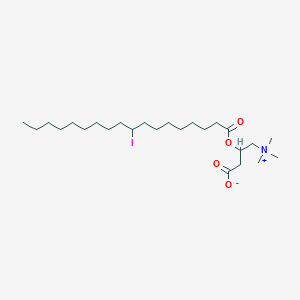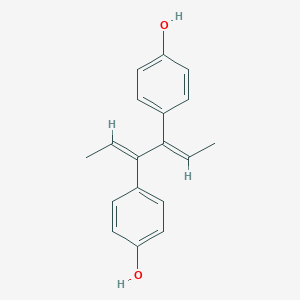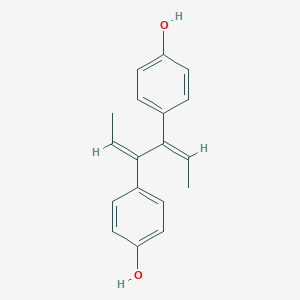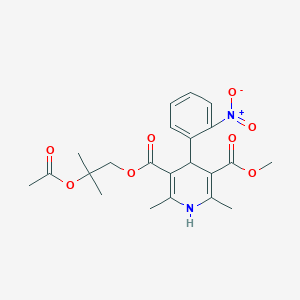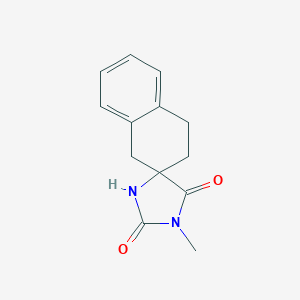
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, also known as SMND-309, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the spirooxindole family of compounds, which have been found to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, the compound has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is its broad-spectrum activity against different diseases. The compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, which makes it a promising candidate for the development of new therapeutics. Additionally, the compound has been found to have low toxicity in animal models, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione. One of the directions is to further elucidate the mechanism of action of the compound. This can help in the development of more effective therapies based on 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. This can help in the production of larger quantities of the compound for further research and development. Additionally, the compound can be tested in combination with other drugs to determine its potential synergistic effects. Finally, the compound can be tested in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione involves a multistep process. The first step involves the condensation of 1,2-diamine and 1,2-dicarbonyl compound to form an imidazolidine ring. The second step involves the cyclization of the imidazolidine ring with a naphthalene ring to form a spiro compound. The final step involves the introduction of a methyl group at the 1-position of the spiro compound. The synthesis of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been reported in several research articles, and the compound has been synthesized using different methods.
Scientific Research Applications
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has been tested in vitro and in vivo for its efficacy against different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, the compound has been shown to inhibit the replication of several viruses, including herpes simplex virus, influenza virus, and hepatitis C virus.
properties
CAS RN |
109402-15-5 |
|---|---|
Product Name |
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H14N2O2/c1-15-11(16)13(14-12(15)17)7-6-9-4-2-3-5-10(9)8-13/h2-5H,6-8H2,1H3,(H,14,17) |
InChI Key |
YMHZTRFRQAWDRR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2(CCC3=CC=CC=C3C2)NC1=O |
Canonical SMILES |
CN1C(=O)C2(CCC3=CC=CC=C3C2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




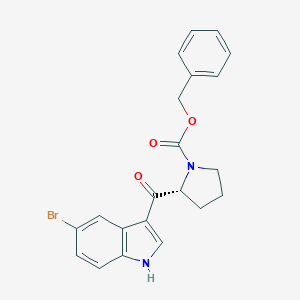
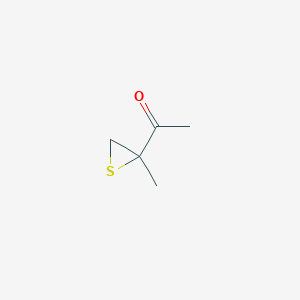
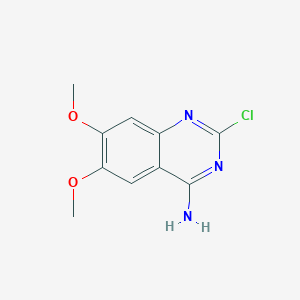
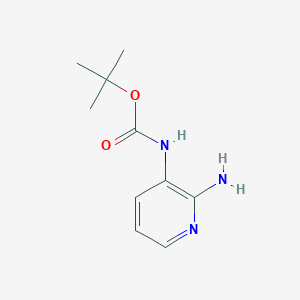
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
